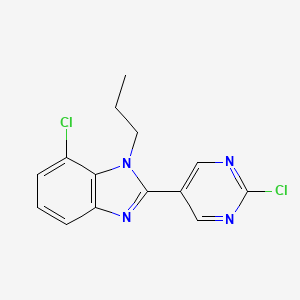
7-chloro-2-(2-chloro-pyrimidin-5-yl)-1-propyl-1H-benzoimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-chloro-2-(2-chloro-pyrimidin-5-yl)-1-propyl-1H-benzoimidazole is a synthetic organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole ring substituted with a chloro group at the 7th position, a pyrimidinyl group at the 2nd position, and a propyl group at the 1st position. The compound’s unique structure imparts specific chemical and biological properties, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-(2-chloro-pyrimidin-5-yl)-1-propyl-1H-benzoimidazole typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Pyrimidinyl Substitution: The pyrimidinyl group can be introduced via a nucleophilic substitution reaction, where the benzimidazole derivative reacts with 2-chloro-5-bromopyrimidine in the presence of a base such as potassium carbonate.
Propylation: The propyl group can be introduced through an alkylation reaction using propyl halides in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalytic processes may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the chloro groups, potentially converting them to corresponding amines or other functional groups.
Substitution: The chloro groups in the compound are susceptible to nucleophilic substitution reactions, where they can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydroxide or potassium carbonate, along with the desired nucleophile.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Amines or other reduced forms of the chloro groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
7-chloro-2-(2-chloro-pyrimidin-5-yl)-1-propyl-1H-benzoimidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 7-chloro-2-(2-chloro-pyrimidin-5-yl)-1-propyl-1H-benzoimidazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or interference with DNA replication and transcription.
類似化合物との比較
Similar Compounds
7-chloro-1H-benzoimidazole: Lacks the pyrimidinyl and propyl groups, resulting in different chemical and biological properties.
2-(2-chloro-pyrimidin-5-yl)-1H-benzoimidazole: Lacks the propyl group, which may affect its reactivity and biological activity.
1-propyl-1H-benzoimidazole: Lacks the chloro and pyrimidinyl groups, leading to distinct chemical behavior and applications.
Uniqueness
7-chloro-2-(2-chloro-pyrimidin-5-yl)-1-propyl-1H-benzoimidazole is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity
特性
分子式 |
C14H12Cl2N4 |
|---|---|
分子量 |
307.2 g/mol |
IUPAC名 |
7-chloro-2-(2-chloropyrimidin-5-yl)-1-propylbenzimidazole |
InChI |
InChI=1S/C14H12Cl2N4/c1-2-6-20-12-10(15)4-3-5-11(12)19-13(20)9-7-17-14(16)18-8-9/h3-5,7-8H,2,6H2,1H3 |
InChIキー |
LCVGWNZWCRECQM-UHFFFAOYSA-N |
正規SMILES |
CCCN1C2=C(C=CC=C2Cl)N=C1C3=CN=C(N=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















